3-bromo-1-cyclopropyl-1H-pyrazole

Catalog No.
S6543098
CAS No.
1622840-18-9
M.F
C6H7BrN2
M. Wt
187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1-cyclopropyl-1H-pyrazole

CAS Number

1622840-18-9

Product Name

3-bromo-1-cyclopropyl-1H-pyrazole

IUPAC Name

3-bromo-1-cyclopropylpyrazole

Molecular Formula

C6H7BrN2

Molecular Weight

187

InChI

InChI=1S/C6H7BrN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2

SMILES

C1CC1N2C=CC(=N2)Br

3-Bromo-1-cyclopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C6H7BrN2C_6H_7BrN_2, and it features a bromine atom at the third position of the pyrazole ring and a cyclopropyl group at the first position. This unique structure imparts distinctive steric and electronic properties, making it a subject of interest in various fields of research.

, which include:

  • Oxidation: This compound can be oxidized to form corresponding pyrazole oxides using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to yield pyrazoline derivatives with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring, utilizing reagents such as halogens and alkyl halides under appropriate conditions .

Major Products Formed

The major products from these reactions include:

  • Substituted pyrazoles
  • Pyrazolines
  • Pyrazole oxides

Research indicates that 3-bromo-1-cyclopropyl-1H-pyrazole exhibits promising biological activities. Pyrazole derivatives are known for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The specific mechanisms of action for this compound may vary depending on its application but generally involve interactions with biological targets such as enzymes or receptors .

The synthesis of 3-bromo-1-cyclopropyl-1H-pyrazole typically involves several methods:

  • Cyclization of Precursors: A common method is the reaction of cyclopropyl hydrazine with 1,3-diketones under acidic or basic conditions.
  • Use of Isocyanides: Another approach involves cyclopropyl isocyanide and hydrazones in the presence of a catalyst.
  • Continuous Reaction Techniques: Recent advancements have introduced continuous reaction methods that improve yield and reduce waste .

Industrial Production

In industrial settings, large-scale batch or continuous processes are employed, optimizing factors such as solvent choice, catalysts, and reaction temperatures to maximize yield and purity.

3-Bromo-1-cyclopropyl-1H-pyrazole serves multiple purposes in scientific research and industry:

  • Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in studies related to enzyme inhibitors and receptor modulators.
  • Industry: It finds applications in producing agrochemicals and materials with specific properties .

Several compounds share structural similarities with 3-bromo-1-cyclopropyl-1H-pyrazole. Notable examples include:

Compound NameStructure Characteristics
3-tert-Butyl-1H-pyrazoleContains a tert-butyl group at the third position
3,5-DimethylpyrazoleFeatures two methyl groups at the third and fifth positions
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl esterContains a cyclopropyl group at the fifth position
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylateHas an ethyl ester substituent at the fourth position

Uniqueness

The uniqueness of 3-bromo-1-cyclopropyl-1H-pyrazole lies in its cyclopropyl group, which imparts distinct steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it particularly valuable in medicinal chemistry and materials science applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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